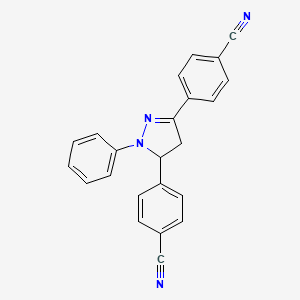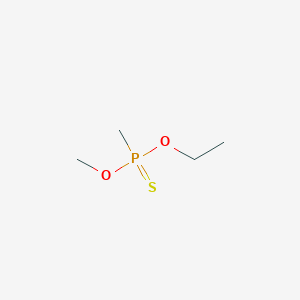
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Métodos De Preparación
The synthesis of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the reaction of an imidazole with an aldehyde and an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Análisis De Reacciones Químicas
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazoles.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and substituted imidazoles .
Aplicaciones Científicas De Investigación
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole-containing compounds.
Propiedades
Número CAS |
89782-06-9 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-imidazol-1-yl-5,6-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-3-1-2-10-4-5-11(8-13(10)12)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18) |
Clave InChI |
XGVXOHMLRRNEEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=C1C=CC=C2C(=O)O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)










diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

